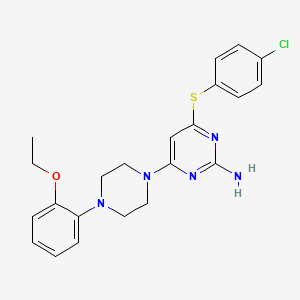

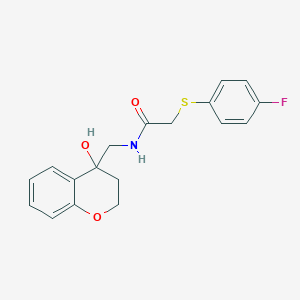

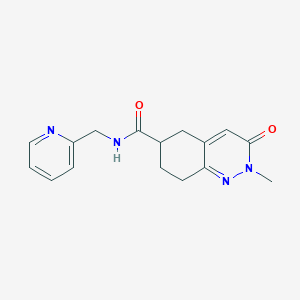

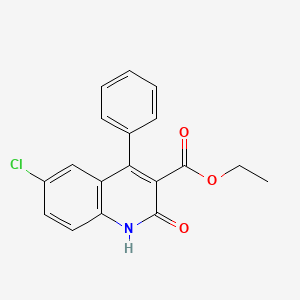

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with similar structures involves reactions with various primary amines . The synthesis of 4-amino-5- (4-chlorophenyl)-2- [ (5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3 H -1,2,4-triazol-3-one was performed starting from 4-Amino-5- (4-chlorophenyl)-2,4-dihydro-3 H -1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Cyclopropyl-1H-1,2,4-triazole, has been analyzed . 1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 3-Cyclopropyl-1H-1,2,4-triazole has a molecular weight of 109.13 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 .Scientific Research Applications

Synthesis Techniques

Researchers have been exploring efficient synthesis techniques for compounds containing furan and triazole units due to their significance in pharmaceuticals and materials science. For example, Damavandi et al. (2012) developed a novel, catalyst-free, one-pot synthesis method for polysubstituted furans, demonstrating the importance of such compounds in chemical synthesis and the ongoing efforts to improve their accessibility through innovative approaches Damavandi, S., Sandaroos, R., & Pashirzad, M. (2012). This work underscores the scientific community's interest in methods to synthesize complex molecules efficiently.

Anticancer and Antimicrobial Properties

The exploration of furan- and triazole-containing compounds for their biological activities is a significant area of research. Katariya et al. (2021) synthesized new oxazole clubbed pyridyl-pyrazolines with potent anticancer and antimicrobial activities, highlighting the therapeutic potential of these compounds Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Their findings suggest that compounds with structural similarities to "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone" may also possess significant biological activities, warranting further investigation.

Corrosion Inhibition

The potential of triazole derivatives in industrial applications, such as corrosion inhibition, has been demonstrated by Ma et al. (2017). They found that triazole derivatives effectively inhibit corrosion in mild steel within acidic environments Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G. (2017). This research suggests the versatility of triazole-containing compounds, including those structurally related to "this compound," in various applications beyond biomedicine.

Molecular Docking and Drug Design

The compound's relevance extends into drug design, where its structural motifs are utilized in the development of new therapeutic agents. For instance, Gong et al. (2017) conducted a study on triazole derivatives as human dihydroorotate dehydrogenase inhibitors, providing insights into their structure-activity relationships and highlighting the role of these compounds in the design of new drugs Gong, Y., Liu, L., Qi, T., Li, H., Zhu, L., & Zhao, Z. (2017). This example illustrates the importance of triazole and furan derivatives in medicinal chemistry research, offering a foundation for the development of novel pharmaceuticals.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h4,6,8-10,12H,1-3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDDITWFMDMIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)

![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)